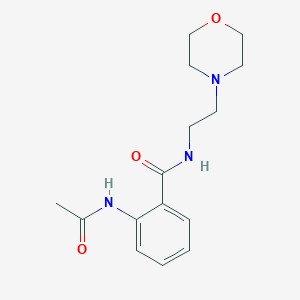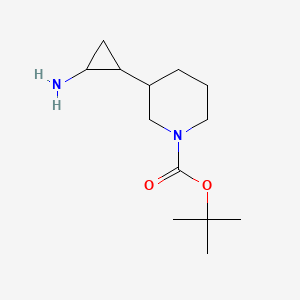
N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide: is an organic compound that belongs to the class of sulfamides Sulfamides are characterized by the presence of a sulfonamide group attached to two organic substituents This particular compound features a 3,4-dimethoxybenzyl group and a 4-methylbenzyl group attached to the nitrogen atoms of the sulfamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide typically involves the reaction of 3,4-dimethoxybenzylamine and 4-methylbenzylamine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Dissolve 3,4-dimethoxybenzylamine and 4-methylbenzylamine in an appropriate solvent, such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add the sulfonyl chloride derivative to the reaction mixture while stirring.
Step 4: Allow the reaction to proceed at room temperature or slightly elevated temperatures until completion.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethoxybenzyl)-N’-(4-chlorobenzyl)sulfamide
- N-(3,4-dimethoxybenzyl)-N’-(4-fluorobenzyl)sulfamide
- N-(3,4-dimethoxybenzyl)-N’-(4-nitrobenzyl)sulfamide
Uniqueness
N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide is unique due to the presence of both 3,4-dimethoxybenzyl and 4-methylbenzyl groups. These substituents confer specific chemical and physical properties to the compound, such as solubility, reactivity, and potential biological activity, distinguishing it from other similar sulfamides.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-13-4-6-14(7-5-13)11-18-24(20,21)19-12-15-8-9-16(22-2)17(10-15)23-3/h4-10,18-19H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKMGNOFWYQPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3005553.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B3005554.png)
![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)


![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)
![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)
![2-(methylsulfanyl)-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3005571.png)
![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)
